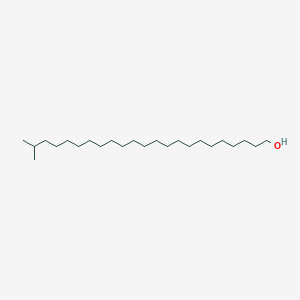![molecular formula C20H38N8O7 B1258191 2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid](/img/structure/B1258191.png)
2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid is a recently discovered anti-infective compound produced by the bacterium Streptomyces sp. K01-0509. It is the most potent known inhibitor of the Type III Secretion System (TTSS) of Gram-negative bacteria, with an IC50 of 14 nM . The TTSS is a protein secretion and translocation apparatus utilized by many pathogenic Gram-negative bacteria as their primary virulence mechanism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of 2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid involves a complex pathway encoded by a gene cluster that includes 26 open reading frames spanning 51.2 kb . This cluster encodes a chimeric multimodular polyketide synthase, a nonribosomal peptide synthetase, and enzymes responsible for the biosynthesis of the unusual aminomalonyl-acyl carrier protein extender unit and the signature carbamoylated cyclic guanidine . The total synthesis of this compound has been achieved through a lengthy process involving 33 steps in the longest linear synthetic sequence .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound due to its complex biosynthesis and the scarcity of the natural product. Research is ongoing to develop more efficient synthetic routes and potential biotechnological production methods .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure, featuring a carbamoylated cyclic guanidine moiety, an alkyl chain moiety, and an L-Ala-L-Val moiety, allows it to participate in these reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products Formed: The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified guanidine moieties .
Wissenschaftliche Forschungsanwendungen
2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid has significant scientific research applications due to its potent inhibition of the Type III Secretion System. It is used in studies related to bacterial virulence and infection mechanisms . Additionally, this compound is being investigated for its potential therapeutic applications in treating infections caused by Gram-negative bacteria, including Escherichia coli, Salmonella spp., Yersinia spp., Chlamydia spp., Vibrio spp., and Pseudomonas spp .
Wirkmechanismus
2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid exerts its effects by inhibiting the Type III Secretion System of Gram-negative bacteria. This system is essential for the virulence of many pathogenic bacteria, as it allows them to inject effector proteins into host cells, leading to infection . By inhibiting this system, this compound effectively reduces the virulence of these bacteria, making them less capable of causing disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid include other guadinomines such as Guadinomine A, Guadinomine C1, Guadinomine C2, and Guadinomine D . These compounds share a common carbamoylated cyclic guanidine moiety but differ in their alkyl chain and amino acid moieties .
Uniqueness: this compound is unique among its analogs due to its higher potency as a Type III Secretion System inhibitor. For example, Guadinomine D, which has an acylated amine at a specific position, is 1000-fold less potent than this compound . This makes this compound particularly valuable for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H38N8O7 |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H38N8O7/c1-8(2)15(18(33)34)27-16(31)9(3)25-17(32)14(22)11(21)4-5-12(29)13(30)6-10-7-28(20(24)35)19(23)26-10/h8-15,29-30H,4-7,21-22H2,1-3H3,(H2,23,26)(H2,24,35)(H,25,32)(H,27,31)(H,33,34) |
InChI-Schlüssel |
YLQGBTCZCVMFGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N |
Synonyme |
guadinomine B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(2-chlorophenyl)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B1258112.png)




![4-[3-[4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)propoxy]benzoyl]indol-1-yl]butanoic acid](/img/structure/B1258119.png)



![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2,3-dihydroxybutanedioic acid](/img/structure/B1258126.png)


